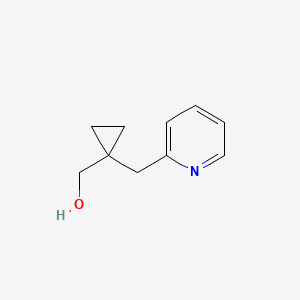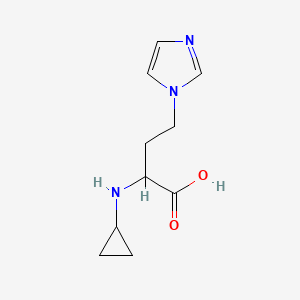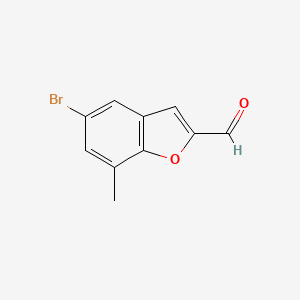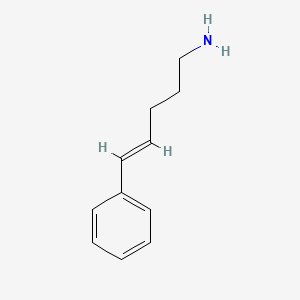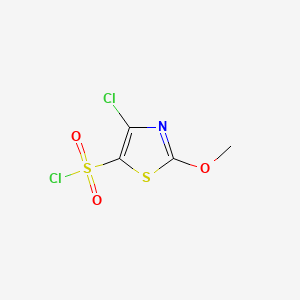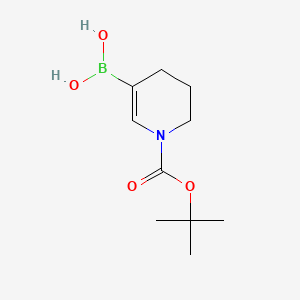![molecular formula C24H33ClN4O9 B13570466 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its multiple ethoxy groups and a piperidinyl-dioxoisoindolyl moiety, making it a versatile molecule in various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride typically involves multiple steps:
Protection of Amino Group: The initial step involves protecting the amino group of the starting material, such as diethylene glycol amine, using a protecting group like Boc (tert-butoxycarbonyl).
Alkylation: The protected amine is then alkylated with an appropriate alkylating agent, such as bromoacetic acid ester, under basic conditions (e.g., sodium hydride).
Deprotection: The protecting group is removed under acidic conditions to yield the intermediate compound.
Coupling Reaction: The intermediate is then coupled with the piperidinyl-dioxoisoindolyl moiety using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the piperidinyl-dioxoisoindolyl moiety, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles replace the ethoxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Acts as a probe in biochemical assays to study protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as G protein-coupled receptors (GPCRs). It binds to the cell membrane and interferes with signal transduction pathways, modulating cellular responses. The ethoxy groups enhance its solubility and facilitate its interaction with hydrophilic environments, while the piperidinyl-dioxoisoindolyl moiety provides specificity in binding to target proteins.
類似化合物との比較
Similar Compounds
2-(2-(2-aminoethoxy)ethoxy)acetic acid: Shares the ethoxy chain but lacks the piperidinyl-dioxoisoindolyl moiety.
2-(2-aminoethoxy)ethanol: A simpler compound with fewer ethoxy groups and no piperidinyl-dioxoisoindolyl moiety.
Uniqueness
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride is unique due to its combination of multiple ethoxy groups and the piperidinyl-dioxoisoindolyl moiety, which confer enhanced solubility, specificity, and versatility in various applications.
特性
分子式 |
C24H33ClN4O9 |
|---|---|
分子量 |
557.0 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H32N4O9.ClH/c25-6-8-35-10-12-37-14-13-36-11-9-34-7-5-21(30)26-16-1-2-17-18(15-16)24(33)28(23(17)32)19-3-4-20(29)27-22(19)31;/h1-2,15,19H,3-14,25H2,(H,26,30)(H,27,29,31);1H |
InChIキー |
JCUUSXMLVPOTLO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCOCCOCCOCCOCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
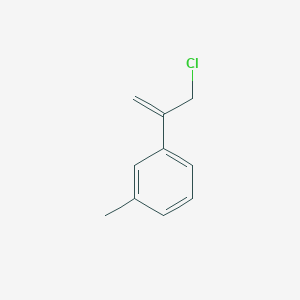
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
